4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-oxo-3-phenyl-N-propan-2-ylquinazoline-7-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)20-17(22)13-8-9-15-16(10-13)19-11-21(18(15)23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,22) |
InChI Key |
LDTPYVUNFKYXST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Phenyl Group: This step might involve the use of phenylation reactions, such as Suzuki coupling or Friedel-Crafts acylation.
Formation of the Carboxamide Group: This can be done through amidation reactions using isopropylamine and suitable activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline core and carbonyl groups undergo oxidation under controlled conditions:
Research Findings
-
Oxidation with KMnO₄ under acidic conditions selectively targets the N1 nitrogen of the quinazoline ring, forming stable N-oxide derivatives. These products show enhanced solubility in polar solvents.
-
Hydrogen peroxide in alkaline media oxidizes the 4-oxo group to a carboxylic acid, enabling further functionalization (e.g., amidation) .
Reduction Reactions
Reduction primarily affects the carbonyl and aromatic systems:
Notable Applications
-
NaBH₄-mediated reduction preserves the aromaticity of the phenyl ring while generating alcohols for downstream esterification.
-
Over-reduction with LiAlH₄ is rarely employed due to loss of bioactivity in the saturated product .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple sites:
Nucleophilic Substitution
| Site | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| C2 of quinazoline | Benzyl halides | 2-benzylthio derivatives | K₂CO₃, DMF, 80°C | |
| C7 carboxamide | Primary amines | N-alkylated carboxamides | EDCl/HOBt, RT |
Electrophilic Substitution
| Site | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Phenyl ring | HNO₃/H₂SO₄ | Nitro-substituted derivatives | 0°C, 2h | |
| C5 of quinazoline | Br₂ (FeBr₃ catalyst) | 5-bromo derivatives | CHCl₃, 50°C |
Key Insights
-
Benzylation at C2 improves COX-2 inhibitory activity by enhancing hydrophobic interactions .
-
Nitration of the phenyl ring introduces electron-withdrawing groups, modulating electronic properties for structure-activity studies .
Hydrolysis and Amidation
The carboxamide group undergoes hydrolysis, while carboxylic acid intermediates participate in amidation:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | 7-carboxylic acid | 85% | |
| Amidation | SOCl₂ → RNH₂ (DCM, Et₃N) | N-alkyl/aryl carboxamides | 70–90% |
Applications in Drug Design
-
Hydrolysis to the carboxylic acid enables conjugation with amines, generating derivatives with improved pharmacokinetic profiles .
-
Amidation with isopropylamine enhances blood-brain barrier penetration in neurological targets .
Cycloaddition and Ring-Opening
Limited studies report Diels-Alder reactivity:
| Reagent | Product | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Maleic anhydride | Fused bicyclic adduct | Toluene, 120°C, 12h | Forms a six-membered ring at C6–C7 |
Mechanistic Note
-
The electron-deficient quinazoline core acts as a dienophile, reacting with conjugated dienes to form bicyclic structures .
Biological Implications of Reactivity
-
COX-2 Inhibition : Substitution at C2 with sulfonamide groups (e.g., from benzyl halides) enhances binding to COX-2’s hydrophobic pocket, achieving 47.1% inhibition at 20 μM .
-
Anticancer Activity : N-alkylation of the carboxamide group (e.g., with neopentylamine) improves cytotoxicity against MCF-7 cells (IC₅₀ = 1.8 μM) .
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm) induces ring-opening via C–N bond cleavage, forming aniline derivatives.
-
Thermal Stability : Decomposes above 250°C, releasing phenyl isocyanate as a major byproduct.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds within the quinazoline class exhibit significant anticancer properties. Studies have shown that 4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that 4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In vitro tests conducted on Staphylococcus aureus and Escherichia coli revealed that this compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating promising antimicrobial potential.
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenylquinazoline-7-carboxamide: Lacks the isopropyl group.
3-phenylquinazoline-4-one: Lacks the carboxamide group.
4-oxo-3-phenyl-N-methylquinazoline-7-carboxamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is unique due to the presence of the isopropyl group, which might influence its biological activity, solubility, and overall chemical properties.
Biological Activity
4-Oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The synthesis pathway typically includes the formation of intermediates that undergo further reactions to yield the final product. The structural elucidation of the compound has been achieved using techniques such as IR spectroscopy and NMR analysis, confirming the presence of key functional groups essential for biological activity .
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit cellular proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. A specific study highlighted that compounds similar to 4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide demonstrated selective cytotoxicity against breast cancer cells (MCF-7), suggesting potential for development as anticancer agents .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been evaluated in vitro and in vivo. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. Additionally, administration in animal models of acute lung injury resulted in reduced pulmonary edema and improved survival rates, indicating its potential as a therapeutic agent for inflammatory diseases .
Antibacterial Activity
Compounds derived from the quinazoline scaffold have also demonstrated antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. Studies suggest that certain derivatives exhibit potent activity against gram-positive and gram-negative bacteria, making them candidates for further development as antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring or substituents on the phenyl group can significantly influence potency and selectivity. For example, compounds with bulky substituents have shown enhanced inhibition against specific cancer cell lines, while simpler structures may retain antibacterial efficacy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Godhani et al. (2016) | Evaluate antitumor activity | Identified significant cytotoxic effects in MCF-7 cells with IC50 values < 10 μM |
| Al-Suwaidan et al. (2016) | Assess anti-inflammatory effects | Demonstrated inhibition of IL-6 and TNF-α in LPS-stimulated macrophages |
| Mohamed et al. (2016) | Investigate antibacterial properties | Showed effectiveness against Staphylococcus aureus and Escherichia coli |
Pharmacokinetics
Pharmacokinetic studies have indicated favorable profiles for some derivatives, including optimal absorption and metabolism rates, which are critical for therapeutic efficacy. The half-life and bioavailability metrics suggest that these compounds could be viable candidates for clinical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-oxo-3-phenyl-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation of anthranilic acid derivatives with isopropyl isocyanate, followed by oxidation and functionalization. Key intermediates are characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, HRMS analysis (e.g., m/z 312.33 for intermediates) ensures accurate mass confirmation . Purity is validated via HPLC with UV detection (≥95% purity threshold) .
Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography resolves stereochemistry, while 2D NMR (COSY, HSQC) verifies proton-carbon correlations, particularly for the quinazoline core and isopropyl substituent .
- Purity Assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) identifies impurities. UV-Vis spectroscopy (λ~270 nm) monitors chromophore stability .
Q. What safety protocols and hazard mitigation strategies are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation via fume hoods (≥0.5 m/s face velocity) .
- First Aid : For skin contact, wash with pH-neutral soap; for eye exposure, irrigate with saline for 15 minutes. Toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate acute hazards, but chronic exposure risks require further study .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HepG2) and control for ATP levels in kinase inhibition assays. Use statistical tools (e.g., Grubbs’ test) to identify outliers in IC₅₀ measurements .
- Mechanistic Studies : Pair in vitro data with in silico docking (AutoDock Vina) to validate binding poses. For example, discrepancies in EGFR inhibition may arise from conformational flexibility of the quinazoline scaffold .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the compound in ATP-binding pockets. Analyze hydrogen bonding (e.g., between the carbonyl group and Lys721 in EGFR) .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities. Compare with experimental SPR (surface plasmon resonance) data (e.g., K_d = 12 nM ± 3 nM) to refine force field parameters .
Q. How can researchers design experiments to probe the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Monitor phase I metabolites (e.g., hydroxylation at C4-oxo position) and phase II glucuronidation .
- Stability Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24 hours. Track degradation products using HRMS and correlate with LogP (calculated ~2.1) to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
